5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound with a triazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable target for research and development.
Scientific Research Applications
5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Isopropyl Group: This step involves the alkylation of the triazole ring with an isopropyl halide under basic conditions.
Attachment of the Methoxyphenyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Mechanism of Action
The mechanism of action of 5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit the activity of enzymes involved in cell cycle regulation, leading to apoptosis of cancer cells. The compound can also interact with signaling pathways, such as the p53 pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-isopropyl-N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-isopropyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylisoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the specific arrangement of its functional groups. This arrangement can lead to different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted drug design and other applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)15-9-5-4-6-10-15)19(24)20-14-8-7-11-16(12-14)25-3/h4-13H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQPUISWECRJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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